molecular formula C9H9NS B107687 4-Ethylphenyl isothiocyanate CAS No. 18856-63-8

4-Ethylphenyl isothiocyanate

Cat. No. B107687
M. Wt: 163.24 g/mol
InChI Key: XXLWCGRHJFEMQH-UHFFFAOYSA-N
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Patent
US04849130

Procedure details

18 g (0.05 moles) 1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane was dissolved in 200 cm3 of benzene and 25 cm3 of hexane. Then 14 cm3 (0.1 mole) of triethylamine and 6 cm3 (0.1 mole) carbon disulphide was added to the solution. The components were well stirred and left in the fridge for 48 hours. A yellow salt triethyloamonium ditiocarbonate was preciptitated and filtered off and then washed with ether. The obtained produce was dissolved in 100 cm3 of chloroform, 10.5 cm3 of triethylamine was added to the solution and after cooling to 0° 7 g (0.075 mole) of ethyl chloroformate was added droppwise to the continuously stirring solution. After an hour 100 cm3 of 3N hydrochloric acid was poured into the reaction mixture, the layers were separated and the chloroform one was washed twice with water and dried MgSO4. After distilling chloroform off the solid residue was crystallized from isopropanol, then twice from n-hexane and once from a composition of methanol-chloroform. 5 g (25% yield) of 1-p'-n-hexylbiphenylyl)-2-(p-isothio-cyanatophenyl)ethane was obtained. The temperatures of phase transition: Cr 56°SB 99.5°N133°I.
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
10.5 mL
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.C(=S)=[S:9].ClC(O[CH2:15][CH3:16])=O.Cl.[CH:18]1C=C[CH:21]=[CH:20][CH:19]=1>CCCCCC.C(Cl)(Cl)Cl>[N:3]([C:4]1[CH:5]=[CH:21][C:20]([CH2:15][CH3:16])=[CH:19][CH:18]=1)=[C:6]=[S:9]

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane
Quantity
18 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
7 g
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The components were well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The obtained produce
ADDITION
Type
ADDITION
Details
was added droppwise to the continuously stirring solution
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the chloroform one was washed twice with water and dried MgSO4
DISTILLATION
Type
DISTILLATION
Details
After distilling chloroform off the solid residue
CUSTOM
Type
CUSTOM
Details
was crystallized from isopropanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C=C1)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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